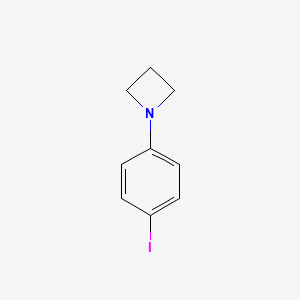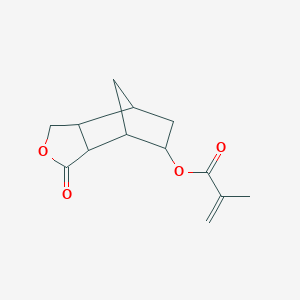![molecular formula C16H23NO2S B13685575 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine](/img/structure/B13685575.png)
1-Boc-3-[4-(methylthio)phenyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-[4-(methylthio)phenyl]pyrrolidine is a chemical compound with the molecular formula C16H23NO2S and a molecular weight of 293.43 g/mol . The compound features a pyrrolidine ring substituted with a 4-(methylthio)phenyl group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
The synthesis of 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through various methods, including cyclization reactions of appropriate precursors.
Introduction of the 4-(Methylthio)phenyl Group: This step involves the substitution of the pyrrolidine ring with the 4-(methylthio)phenyl group. This can be achieved through nucleophilic substitution reactions.
Protection of the Nitrogen Atom: The nitrogen atom of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group.
Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-3-[4-(methylthio)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Boc-3-[4-(methylthio)phenyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-Boc-3-[4-(methylthio)phenyl]pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The pyrrolidine ring and the 4-(methylthio)phenyl group contribute to its binding affinity and specificity. The Boc protecting group can be removed to expose the free amine, which can then participate in further chemical reactions or interactions with biological molecules .
Comparison with Similar Compounds
1-Boc-3-[4-(methylthio)phenyl]pyrrolidine can be compared with other pyrrolidine derivatives:
Pyrrolidine: The parent compound, pyrrolidine, lacks the 4-(methylthio)phenyl group and the Boc protecting group, making it less complex and less specific in its interactions.
Pyrrolizines: These compounds contain a fused pyrrolidine ring and have different biological activities and applications.
Pyrrolidine-2-one: This derivative has a carbonyl group at the 2-position, which alters its chemical reactivity and biological properties.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups, making them more reactive and suitable for different applications.
This compound stands out due to its unique combination of the pyrrolidine ring, the 4-(methylthio)phenyl group, and the Boc protecting group, which together confer specific chemical and biological properties.
Properties
Molecular Formula |
C16H23NO2S |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
tert-butyl 3-(4-methylsulfanylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2S/c1-16(2,3)19-15(18)17-10-9-13(11-17)12-5-7-14(20-4)8-6-12/h5-8,13H,9-11H2,1-4H3 |
InChI Key |
YALMMEFDNFBRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



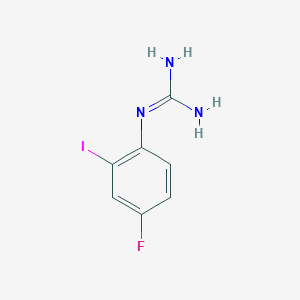
![6-Bromo-8-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13685506.png)
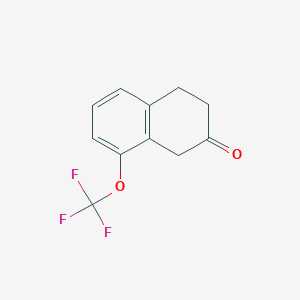

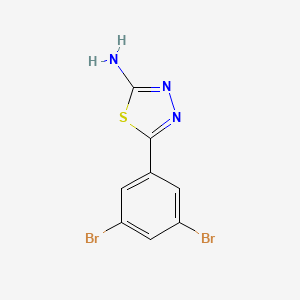
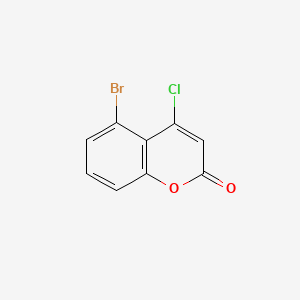
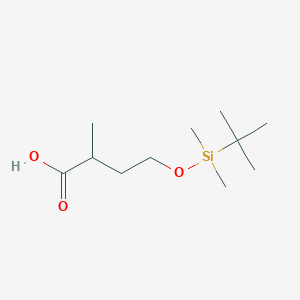
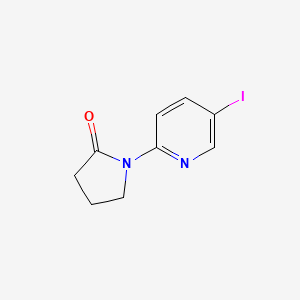
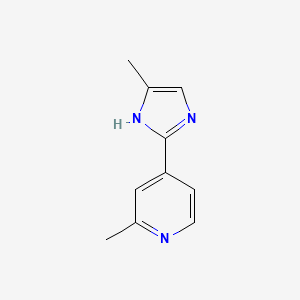
![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
![6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13685555.png)
